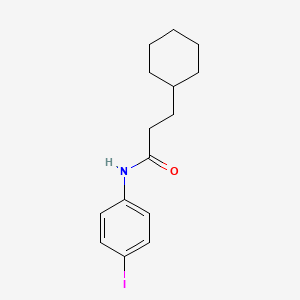

3-cyclohexyl-N-(4-iodophenyl)propanamide

Description

Foundational Context of Amide-Containing Compounds in Drug Discovery and Development

The amide functional group is a cornerstone of medicinal chemistry, found in a vast number of clinically approved drugs and biologically active molecules. nih.govpulsus.com Its prevalence is due to its unique ability to form strong hydrogen bonding interactions, which are crucial for the binding of a drug to its biological target, such as a protein or enzyme. nih.gov The amide bond's planarity and the presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group) contribute to the conformational stability of molecules and their specific recognition by biological macromolecules. nih.gov

However, the amide bond can also be susceptible to enzymatic cleavage in vivo, which can limit the metabolic stability and oral bioavailability of a drug. nih.gov This has led to the development of strategies to create more robust amide-containing compounds or to replace the amide bond with bioisosteres that mimic its properties but are more resistant to degradation. nih.gov

Strategic Utility of Halogenation, Specifically Iodo-Substitution, in Bioactive Molecules

Halogenation is a widely employed strategy in drug design to enhance the therapeutic potential of a lead compound. nih.gov The introduction of halogen atoms, such as iodine, can profoundly influence a molecule's physicochemical properties, including its size, lipophilicity, and electronic character. nih.gov These changes can, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for its target. nih.gov

Iodo-substitution is particularly noteworthy. The large size and high polarizability of the iodine atom can lead to strong, directional interactions known as halogen bonds with electron-donating atoms in a biological target, thereby enhancing binding affinity and selectivity. nih.gov Furthermore, the introduction of an iodine atom can increase a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov In the context of radioiodinated pharmaceuticals, the C-I bond's stability is a critical factor. nih.gov

Research Rationale and Significance of Investigating 3-cyclohexyl-N-(4-iodophenyl)propanamide

The specific chemical architecture of this compound suggests a deliberate design strategy aimed at combining the advantageous properties of its constituent parts. The investigation of this compound is therefore driven by a hypothesis rooted in established principles of medicinal chemistry.

Based on the individual contributions of its structural components, a hypothesis-driven inquiry into the biological activity of this compound can be formulated. The N-phenylpropanamide core provides a proven scaffold for biological activity, while the 4-iodo-substituent on the phenyl ring is expected to enhance target binding and metabolic stability. The 3-cyclohexyl group, in turn, is hypothesized to increase lipophilicity and favorably influence the molecule's conformation for optimal target interaction.

The systematic investigation of this compound would therefore aim to elucidate the synergistic effects of these structural features and to identify its potential as a novel probe or therapeutic lead in chemical biology. While specific biological data for this compound is not yet prevalent in the public domain, the rationale for its synthesis and study is firmly grounded in the established principles of medicinal chemistry and drug design.

Structure

3D Structure

Properties

Molecular Formula |

C15H20INO |

|---|---|

Molecular Weight |

357.23 g/mol |

IUPAC Name |

3-cyclohexyl-N-(4-iodophenyl)propanamide |

InChI |

InChI=1S/C15H20INO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h7-10,12H,1-6,11H2,(H,17,18) |

InChI Key |

YDNRKWKMLSURJH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)I |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Strategies for 3 Cyclohexyl N 4 Iodophenyl Propanamide

Retrosynthetic Analysis and Identification of Key Intermediates

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-cyclohexyl-N-(4-iodophenyl)propanamide, the most logical and common disconnection is at the amide bond (C-N bond), as this bond is reliably formed through numerous established methods. researchgate.netyoutube.com This primary disconnection yields two key intermediates: 3-cyclohexylpropanoic acid and 4-iodoaniline (B139537) .

These two intermediates represent the core building blocks for the synthesis. Further deconstruction of these intermediates can be envisioned. 3-cyclohexylpropanoic acid can be traced back to precursors like cinnamic acid or cyclohexanone (B45756). Similarly, 4-iodoaniline can be synthesized from simpler aromatic compounds such as aniline (B41778) or acetanilide (B955). This analysis provides a clear roadmap for the forward synthesis, highlighting the critical bond formations and the necessary starting materials.

Optimized Synthetic Methodologies for this compound

The forward synthesis of the target molecule relies on the efficient construction of the key intermediates and their subsequent coupling.

The formation of the amide bond between 3-cyclohexylpropanoic acid and 4-iodoaniline is the pivotal step in the synthesis. Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient. Therefore, the carboxylic acid must first be "activated". luxembourg-bio.com This is typically achieved using coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. hepatochem.com

A wide array of coupling reagents has been developed for this purpose, each with specific advantages regarding reaction time, yield, and prevention of side reactions like racemization. luxembourg-bio.compeptide.com The choice of reagent and conditions is crucial for optimizing the yield, especially when dealing with less nucleophilic anilines. researchgate.net

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Abbreviation | Full Name | Notes |

|---|---|---|---|

| Carbodiimides | DCC | Dicyclohexylcarbodiimide | Forms a urea (B33335) byproduct that is often insoluble, simplifying purification. luxembourg-bio.com |

| Carbodiimides | EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Water-soluble, along with its urea byproduct, allowing for easy aqueous workup. peptide.com |

| Phosphonium Salts | BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Highly efficient but produces a carcinogenic byproduct (HMPA). |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A safer alternative to BOP with similar reactivity. |

| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Fast reaction times and minimal racemization, especially with additives. peptide.com |

| Aminium/Uronium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very effective for difficult couplings, including with sterically hindered amines. |

To further enhance efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives are often used in conjunction with coupling reagents. luxembourg-bio.com These additives form active esters that are more reactive than the initial activated acid and less prone to side reactions.

The 4-iodophenyl group is introduced via the precursor 4-iodoaniline. This key intermediate can be synthesized through several established halogenation techniques, typically starting from aniline or its protected form, acetanilide. calibrechem.com

Direct Iodination of Aniline: One common method involves the direct electrophilic iodination of aniline using iodine in the presence of a base like sodium bicarbonate to neutralize the HI byproduct. chemicalbook.comguidechem.com An oxidizing agent, such as hydrogen peroxide, may also be used to generate the electrophilic iodine species in situ from a source like potassium iodide. guidechem.combiosynth.com

Iodination of Acetanilide: An alternative and often higher-yielding approach involves protecting the highly activating amino group of aniline as an acetamide. The resulting acetanilide is then iodinated. The acetyl group moderates the reactivity of the aromatic ring and directs the iodine to the para position due to steric hindrance. The reaction can be carried out using reagents like iodine monochloride in acetic acid. prepchem.com Following iodination, the protecting acetyl group is removed by acid or base hydrolysis to yield 4-iodoaniline. prepchem.com

The 3-cyclohexylpropanoyl side chain is derived from its corresponding carboxylic acid, 3-cyclohexylpropanoic acid. This precursor can be synthesized via multiple routes. sigmaaldrich.com

Hydrogenation of Cinnamic Acid: A prevalent method starts with cinnamic acid. The aromatic ring of cinnamic acid is reduced to a cyclohexane (B81311) ring via catalytic hydrogenation. google.comperfumerflavorist.com This reaction is typically performed under hydrogen pressure using catalysts such as ruthenium on carbon (Ru/C) or rhodium on alumina. google.com This process simultaneously saturates the alkene double bond, directly yielding 3-cyclohexylpropanoic acid. This method is efficient and can result in high yields. google.com

Synthesis from Cyclohexanone: Another pathway begins with cyclohexanone. finechemicals.com.cn This multi-step synthesis involves:

Formation of an enamine from cyclohexanone and a secondary amine (e.g., morpholine).

A Michael addition reaction between the enamine and an acrylate (B77674) ester (e.g., methyl acrylate).

Hydrolysis of the resulting adduct to give a keto-ester.

Reduction of the ketone and subsequent dehydration to afford the final 3-cyclohexylpropanoic acid. This route offers versatility but involves more synthetic steps compared to the hydrogenation of cinnamic acid. finechemicals.com.cn

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Elucidation

To explore how molecular structure affects the properties of this compound, analogs are designed and synthesized. Structure-Activity Relationship (SAR) studies are crucial for optimizing a compound's biological activity or material properties. nih.govnih.gov

The cyclohexyl ring is a prime target for modification due to its conformational flexibility and the potential for introducing substituents at various positions to probe interactions with biological targets or influence material packing. nih.gov The synthesis of such analogs requires access to appropriately substituted cyclohexyl precursors. nih.gov

Strategies for modifying the cyclohexyl ring include:

Introducing Substituents: Functional groups such as alkyl, hydroxyl, or halogen groups can be introduced at different positions (e.g., 3' or 4') on the cyclohexyl ring. This is often achieved by starting with a substituted cyclohexanone or cyclohexanol (B46403) and carrying it through a synthetic sequence similar to those used for the unsubstituted parent compound. nih.gov

Varying Stereochemistry: For substituted analogs, the stereochemistry (cis/trans or R/S) of the substituents can be controlled or separated to investigate the impact of three-dimensional structure on activity. For example, reduction of a substituted cyclohexanone can lead to a mixture of axial and equatorial alcohols, which can be separated and used to synthesize distinct diastereomers. nih.gov

Table 2: Examples of Cyclohexyl Ring Modifications for SAR Studies

| Modification Type | Example Precursor | Synthetic Strategy | Rationale for SAR |

|---|---|---|---|

| 4'-Position Substitution | 4-Methylcyclohexanone | Utilize as a starting material in the synthesis of the corresponding substituted 3-cyclohexylpropanoic acid. | Probes the effect of steric bulk and hydrophobicity at the 4'-position. |

| 3'-Position Substitution | 3-Methoxycyclohexanol | Can be used in syntheses that build the side chain onto a pre-functionalized ring. | Investigates the influence of polar groups and their position relative to the main scaffold. |

| Stereoisomerism | cis- and trans-4-tert-Butylcyclohexanol | Separate isomers and synthesize distinct final compounds. | Determines the importance of substituent orientation (axial vs. equatorial) for activity. |

By systematically synthesizing and testing these analogs, researchers can develop a comprehensive understanding of the structural requirements for a desired function.

Exploration of Substituent Effects on the Iodophenyl Aromatic Ring

The 4-iodophenyl ring of this compound is a critical component for potential electronic and steric interactions. The iodine atom itself is an interesting substituent, capable of forming halogen bonds which can be influential in molecular recognition. researchgate.netjyu.fi The electronic nature of the aromatic ring can be further modulated by the introduction of additional substituents, which can be broadly categorized as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

The position of the substituent on the iodophenyl ring is also crucial. Substituents at the ortho-, meta-, or para-positions relative to the amide linkage will have different electronic and steric consequences. For instance, an ortho-substituent can induce a conformational twist in the molecule, affecting its ability to adopt a planar conformation that might be necessary for biological activity.

The following table summarizes the potential effects of different substituents on the iodophenyl aromatic ring of this compound.

| Substituent | Position | Electronic Effect | Potential Impact on Molecular Properties |

| Methoxy (-OCH3) | ortho, para | Electron-donating | Increased electron density on the ring; potential for altered binding affinity. |

| Amino (-NH2) | ortho, para | Strong electron-donating | Significantly increased electron density; potential for new hydrogen bonding interactions. |

| Nitro (-NO2) | meta | Strong electron-withdrawing | Decreased electron density; potential to enhance halogen bonding involving the iodine atom. |

| Cyano (-CN) | para | Electron-withdrawing | Decreased electron density; can act as a hydrogen bond acceptor. |

| Fluoro (-F) | ortho, meta, para | Inductive electron-withdrawing, weak resonance donating | Can improve metabolic stability and alter lipophilicity. |

| Methyl (-CH3) | ortho, para | Weak electron-donating | Increased lipophilicity; potential for steric hindrance if in the ortho position. |

A systematic investigation of these substituent effects would provide valuable insights into the structure-activity relationship of this class of compounds.

Pharmacological Profiling and Mechanistic Elucidation of 3 Cyclohexyl N 4 Iodophenyl Propanamide’s Biological Activity

Investigation of Molecular Mechanisms of Action

Target Validation through Genetic and Pharmacological Approaches

Information regarding the molecular target(s) of 3-cyclohexyl-N-(4-iodophenyl)propanamide is not available in the scientific literature. The validation of a compound's biological target is a critical step in drug discovery and typically involves a combination of genetic techniques (such as gene knockout or siRNA-mediated knockdown) and pharmacological approaches (including the use of selective tool compounds and target engagement assays). Without any published research on this specific compound, no validated targets can be reported.

Preclinical In Vivo Studies of Efficacy in Disease Models

There are no published preclinical in vivo studies evaluating the efficacy of this compound in any disease models. Such studies are essential to determine the therapeutic potential of a compound in a living organism before it can be considered for clinical development.

Pharmacodynamic Marker Assessment in Model Systems

No studies have been identified that assess pharmacodynamic markers following the administration of this compound in preclinical models. Pharmacodynamic markers are measurable indicators of a biological effect that a compound has on the body and are crucial for understanding the relationship between drug exposure and therapeutic effect.

Evaluation of Therapeutic Potential in Relevant Animal Models (e.g., inflammatory, neurological, oncological)

There is no available data from studies in animal models of inflammatory, neurological, oncological, or other diseases to evaluate the therapeutic potential of this compound.

Computational Chemistry and Molecular Modeling of 3 Cyclohexyl N 4 Iodophenyl Propanamide and Its Interactions

Molecular Docking Studies with Identified and Predicted Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to the active site of a protein.

For 3-cyclohexyl-N-(4-iodophenyl)propanamide, molecular docking could be used to screen potential biological targets. The cyclohexyl and iodophenyl groups suggest possible interactions with hydrophobic pockets and halogen bonding interactions within a receptor's active site, respectively. For instance, studies on other N-phenylpropanamide derivatives have successfully used molecular docking to identify potential inhibitors of enzymes like α-glucosidase. acs.org In such a hypothetical study, the compound would be docked into the active site of a receptor, and its binding energy would be calculated. A lower binding energy typically indicates a more stable and potentially more potent interaction.

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Receptors

| Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond, Halogen bond, Hydrophobic |

| FAAH | -7.9 | Lys142, Ile238, Met191 | Hydrophobic, van der Waals |

| TRPA1 | -9.2 | Asn855, Arg669, Trp877 | Halogen bond, Pi-Alkyl, Hydrogen bond |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed view of the ligand-receptor complex's behavior over time. MD simulations model the atomic movements of the system, offering insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules.

For a complex of this compound with a receptor, an MD simulation would reveal how the compound adjusts its conformation within the binding site. Studies on other cyclohexyl-containing molecules have shown that the cyclohexyl group can impart rigidity to a molecule's backbone, which can be crucial for maintaining a favorable binding conformation. nih.gov The simulation would track metrics like the root-mean-square deviation (RMSD) to assess the stability of the complex and root-mean-square fluctuation (RMSF) to identify flexible regions.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings

| Parameter | Value/Observation |

| Simulation Time | 100 ns |

| RMSD of Complex | Stable after 20 ns, indicating a stable binding pose. |

| RMSF of Ligand | Low fluctuation in the cyclohexyl and iodophenyl rings, suggesting they are well-anchored. |

| Key Interactions | Persistent hydrogen bond with Ser530 and a stable halogen bond with Arg120 observed throughout the simulation. |

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Prediction of Pharmacokinetic Properties (ADME)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug development to assess the drug-like properties of a compound. Various computational models are used to estimate these properties.

These predictions estimate a molecule's ability to pass through biological membranes, such as the intestinal lining for absorption and the blood-brain barrier (BBB). Models often use molecular descriptors like lipophilicity (logP) and polar surface area (PSA) to make these predictions. For this compound, its relatively high lipophilicity, due to the cyclohexyl and iodophenyl groups, might suggest good membrane permeability but also potential for BBB penetration.

Computational tools can predict which parts of a molecule are most likely to be metabolized by cytochrome P450 enzymes. For this compound, potential metabolic "hot spots" could include the cyclohexyl ring (hydroxylation) and the propanamide linkage (hydrolysis). Identifying these can help in designing more metabolically stable analogues.

Oral bioavailability is often predicted using rules like Lipinski's Rule of Five, which considers molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors. The volume of distribution (VD) indicates how a compound is distributed throughout the body's tissues.

Table 3: Hypothetical In Silico ADME Profile of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 359.25 | Compliant with Lipinski's Rule (<500) |

| logP | 4.5 | High Lipophilicity, good permeability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 1 | Compliant with Lipinski's Rule (<10) |

| Caco-2 Permeability | High | Good potential for intestinal absorption |

| BBB Penetration | Yes | Likely to cross the blood-brain barrier |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| Oral Bioavailability | High | Good drug-like potential |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about a molecule's electronic structure. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

For this compound, QM calculations could elucidate the reactivity of the iodophenyl group. The HOMO-LUMO energy gap is an indicator of chemical reactivity. wuxiapptec.com The electrostatic potential map would show the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its non-covalent interactions, such as halogen bonding, with biological targets. wuxiapptec.com

Table 4: Hypothetical Quantum Mechanical Properties of this compound

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.2 eV | Related to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 2.8 D | Indicates a moderate polarity of the molecule. |

| Electrostatic Potential | Negative potential around the carbonyl oxygen and iodine atom. | Predicts sites for electrophilic attack and hydrogen/halogen bonding. |

Note: The data in this table is hypothetical and for illustrative purposes only.

No Metabolic Data Available for this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available information on the metabolic fate and biotransformation of the compound this compound.

Extensive searches were conducted to locate studies detailing the in vitro or in vivo metabolism of this specific molecule. These searches included queries for its potential metabolites, the cytochrome P450 (CYP) isoforms involved in its breakdown, and any analysis of how its metabolism might influence its biological activity or be affected by stereochemistry.

Metabolic Fate and Biotransformation Pathways of 3 Cyclohexyl N 4 Iodophenyl Propanamide

Stereoselective Metabolism Considerations

cannot be addressed without foundational research that, at present, does not appear to have been conducted or published. Therefore, it is not possible to provide the requested article while adhering to the principles of scientific accuracy and reliance on verifiable data.

Q & A

Q. What NMR techniques resolve dynamic processes in the cyclohexyl moiety of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.